molecular formula C25H35N3O4S B1665898 Unii-4L8EG56vda CAS No. 910798-82-2

Unii-4L8EG56vda

Cat. No. B1665898
M. Wt: 473.6 g/mol
InChI Key: UCMNIYFDRVBMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ599 is a CB1 full agonist with good solubility and low CNS penetration.

Scientific Research Applications

Oncolytic Virus Research

  • Study on Oncolytic Poxvirus (vvDD) in Cancer: A phase 1 study investigated the use of oncolytic vaccinia virus (vvDD) in patients with advanced solid cancers. The study showed no severe adverse events and suggested potential for further trials in cancer therapy (Downs-Canner et al., 2016).

Metal Complex in Cancer Therapy

  • Antileukemic Efficacy of Manganese Complex: Research on monomeric manganese (MnII) thiocyanate complex (MMTC) showed its promising antileukemic effects, suggesting the potential of manganese-based metal complexes as anti-leukemic agents (Dash et al., 2013).

Lectin Studies in Cancer

  • CvL Lectin for Leukemia Treatment: A study on a novel lectin (CvL) from Cliona varians demonstrated its antileukemic effect, suggesting its potential in leukemia treatment (Queiroz et al., 2009).

Drug Research and Development

  • Historical Perspective on Drug Discovery: This study provides a historical overview of drug research, emphasizing the role of molecular biology and genomic sciences in drug discovery, highlighting the complexity and interdisciplinary nature of this field (Drews, 2000).

Antitumor Effects of Natural Compounds

  • Ursolic and Oleanolic Acid in Cancer Cells: The study examined the antitumor effects of ursolic acid (UA) and oleanolic acid (OA) on multi-drug resistance cancer cells, showing their potential in cancer treatment (Shan et al., 2011).

Immunology and Contraceptive Drugs

  • Low-dose Mifepristone and Uterine Natural Killer Cells: Research on low-dose mifepristone revealed its impact on increasing uterine natural killer cell cytotoxicity, providing insights into its contraceptive activity (Zhou et al., 2011).

Anti-Herpes Drug Research

  • Effectiveness of Anti-Herpes Drugs: This study explored the efficacy of various antiherpes drugs against strains of varicella-zoster virus, contributing to the development of more effective treatments (Shigeta et al., 1983).

Regulatory Issues in Drug Development

  • Regulatory Aspects in Anti-HIV Drug Development: The study discusses the essential regulatory requirements for developing anti-HIV therapeutics, highlighting the critical role of preclinical research (Hastings, 1996).

Nanoparticles in Therapeutic Delivery

  • Virus-like Particles for Targeted Drug Delivery: Research on virus-like particles (VLPs) as noninfectious protein-based nanoparticles for targeted drug delivery, offering a promising avenue in nanomedicine (Rohovie et al., 2017).

Herbal Extracts in Cancer Treatment

  • Antitumor Properties of Uncaria tomentosa: A study on Uncaria tomentosa extracts demonstrated its potential in inducing apoptosis and inhibiting proliferation in human tumor cells, suggesting its role in cancer therapy (Sheng et al., 1998).

properties

CAS RN

910798-82-2

Product Name

Unii-4L8EG56vda

Molecular Formula

C25H35N3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

[5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3

InChI Key

UCMNIYFDRVBMFV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C

Canonical SMILES

CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ599;  AZ-599;  AZ 599; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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